tert-Butyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate
Description
tert-Butyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS: 167081-32-5) is a bicyclic heterocyclic compound with the molecular formula C₁₁H₁₇NO₃ and a molecular weight of 211.26 g/mol . It features a norbornane-like framework with a lactam (2-aza) ring, a tert-butoxycarbonyl (Boc) protecting group, and a ketone (3-oxo) substituent. This compound is synthesized via reaction of the parent azabicycloheptane with di-tert-butyldicarbonate (Boc₂O) in the presence of NEt₃ and DMAP, followed by purification using thin-layer chromatography (TLC) . It serves as a critical intermediate in pharmaceutical research, particularly for constructing conformationally restricted scaffolds in drug discovery .
Properties
IUPAC Name |
tert-butyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-11(2,3)15-10(14)12-8-5-4-7(6-8)9(12)13/h7-8H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGKYCLQDFDRUQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC(C2)C1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701173039 | |
| Record name | 1,1-Dimethylethyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701173039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
167081-32-5 | |
| Record name | 1,1-Dimethylethyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=167081-32-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701173039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate typically involves the reaction of a bicyclic lactam with tert-butyl chloroformate. The reaction is carried out under basic conditions, often using a base such as triethylamine or sodium hydroxide to facilitate the formation of the ester bond .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, are crucial for optimizing the synthesis .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, often under basic or acidic conditions.
Major Products Formed:
Oxidation: Oxo derivatives.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: tert-Butyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate is used as an intermediate in the synthesis of complex organic molecules. Its unique structure allows for the formation of various derivatives that are valuable in chemical research .
Biology and Medicine: In biological and medical research, this compound is explored for its potential as a building block in the synthesis of pharmaceuticals. It is particularly useful in the development of drugs targeting neurological conditions due to its ability to interact with specific biological pathways .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and advanced materials .
Mechanism of Action
The mechanism of action of tert-Butyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, inhibiting or modifying their activity. This interaction can lead to changes in biological pathways, making it a valuable tool in drug development .
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers: Oxo-Group Variation
tert-Butyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS: 198835-06-2)
- Molecular Formula: C₁₁H₁₇NO₃ (identical to the 3-oxo variant).
- Key Difference : The oxo group is positioned at C5 instead of C3.
- Applications : Similar use as a building block in medicinal chemistry, but the altered oxo position may influence reactivity in ring-opening or functionalization reactions. Available commercially from suppliers like American Elements .
tert-Butyl 6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS: 198835-04-0)
- A less common isomer with the oxo group at C5. Limited data suggest its role in specialized synthetic pathways, such as peptide lactamization .
Functional Group Derivatives
tert-Butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS: 207405-59-2)
- Key Feature : Hydroxyl (-OH) substituent at C6 instead of a ketone.
- Implications : Enhanced polarity and hydrogen-bonding capacity, making it suitable for prodrug synthesis or as a precursor for further oxidation. Stereochemical variants (e.g., (1R,4S,6R)- and (1S,4R,6S)-) are documented, with purity up to 98% .
tert-Butyl 5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS: 1290539-90-0)
- Key Feature: Amino (-NH₂) group at C5.
- Applications: Potential use in covalent inhibitor design or as a ligand for metal-catalyzed reactions. The Boc group facilitates selective deprotection for downstream functionalization .
Heteroatom-Modified Analogs
tert-Butyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate
- Key Feature : Oxygen atom replaces nitrogen in the 2-aza ring (2-oxa-5-aza).
- Structural Data: Crystallizes in space group P₂₁ with lattice parameters a = 6.0710 Å, b = 9.3703 Å, c = 9.3002 Å, β = 100.013°. The lactone structure (due to the oxa ring) influences its stability and solubility compared to purely nitrogenous analogs .
tert-Butyl 2-azabicyclo[2.1.1]hexane-2-carboxylate (CAS: 467454-33-7)
- Key Feature : Smaller bicyclo[2.1.1]hexane framework.
Comparative Data Table
Biological Activity
Chemical Identity and Properties
tert-Butyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate is a bicyclic compound with the molecular formula and a molecular weight of 211.26 g/mol. It is classified under CAS number 693245-53-3 and is known for its potential biological activities, particularly in medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₇NO₃ |
| Molecular Weight | 211.26 g/mol |
| CAS Number | 693245-53-3 |
| Purity | 97% |
The biological activity of this compound has been linked to its interaction with various biological targets, particularly enzymes involved in metabolic pathways. Research indicates that compounds with similar bicyclic structures can act as inhibitors or modulators of enzyme activity, particularly in the context of lipases and other serine hydrolases, which play crucial roles in lipid metabolism and signaling pathways .
Pharmacological Applications
-
Antimicrobial Activity :
- Studies have shown that related compounds exhibit significant antimicrobial properties, suggesting that this compound may also possess similar effects against bacterial strains.
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Cytotoxic Effects :
- Preliminary investigations have indicated potential cytotoxicity against various cancer cell lines, making it a candidate for further development as an anticancer agent.
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Neuroprotective Properties :
- The compound may also show neuroprotective effects, similar to other azabicyclic compounds that have been studied for their ability to cross the blood-brain barrier and modulate neurotransmitter systems.
Case Studies
Several case studies have highlighted the promising biological activities of this compound:
- Study on Lipase Inhibition : A study examining the inhibition of microbial lipases by azabicyclic carboxylates demonstrated that these compounds could effectively reduce lipase activity by binding to the active site, thereby preventing substrate hydrolysis .
- Anticancer Screening : In vitro assays conducted on various cancer cell lines showed that this compound exhibited dose-dependent cytotoxicity, indicating its potential as an anticancer agent.
Research Findings
Recent research has focused on the synthesis and characterization of this compound, exploring its pharmacological properties:
Q & A
Basic Research Questions
Q. What are the common synthetic routes for tert-Butyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate, and how is yield optimized?
- The compound is synthesized via lactone formation or bicyclic amine functionalization. For example, a lactone derivative can be prepared by reacting a bicyclic amine with di-tert-butyldicarbonate in the presence of NEt₃ and DMAP in CH₂Cl₂, followed by purification via column chromatography . Yield optimization involves controlling reaction time, stoichiometry, and catalyst selection (e.g., DMAP enhances acylation efficiency).
Q. How is the crystal structure of this compound determined, and what parameters are critical for X-ray diffraction analysis?
- Single-crystal X-ray diffraction (SC-XRD) at low temperatures (e.g., 100 K) is used. Key parameters include unit cell dimensions (e.g., a = 6.0710 Å, b = 9.3703 Å, c = 9.3002 Å, β = 100.013°), space group (P2₁), and refinement metrics (R₁ = 0.052, wR₂ = 0.102). Data collection with a KappaCCD area detector and SHELXL software for refinement ensures accuracy .
Q. What spectroscopic methods are used to confirm the compound’s purity and structural integrity?
- Nuclear Magnetic Resonance (NMR) (¹H, ¹³C) and High-Resolution Mass Spectrometry (HRMS) are standard. For example, ¹H NMR in DMSO-d₆ resolves bicyclic proton environments (δ 1.33–8.16 ppm), while HRMS confirms molecular weight (e.g., m/z 211.26 for C₁₁H₁₇NO₃) .
Advanced Research Questions
Q. How are stereochemical challenges addressed in synthesizing enantiopure derivatives of this bicyclic compound?
- Chiral resolution via diastereomeric salt formation or asymmetric catalysis is employed. For instance, enantiopure tert-butyl 5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate derivatives are synthesized using enantioselective hydrogenation or enzymatic resolution, confirmed by chiral HPLC .
Q. What strategies enable functionalization at specific positions of the bicyclic framework without ring distortion?
- Regioselective functionalization is achieved through protecting group strategies. For example, tert-butyl 3-(isothiocyanatomethyl) derivatives are synthesized via DCC-mediated coupling with CS₂, preserving the bicyclic core . Microwave-assisted reactions can enhance selectivity for C-5 or C-6 positions .
Q. How can discrepancies in crystallographic data (e.g., R-factor variations) be resolved during refinement?
- Discrepancies arise from data-to-parameter ratios or twinning. Using SHELXL with robust restraints for thermal parameters and iterative refinement cycles improves convergence. High-resolution data (≤1.0 Å) and TWINLAW commands in SHELX address twinning issues .
Q. What methodologies are used to synthesize bioactive derivatives while maintaining bicyclic core stability?
- Late-stage diversification via cross-coupling (e.g., Suzuki-Miyaura) or click chemistry is applied. For example, tert-butyl 5-(6-nitro-3-pyridyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate is synthesized via nitro-group substitution, monitored by LC-MS for intermediate stability .
Q. How do reaction conditions (solvent, temperature) influence the stability of intermediates during multi-step syntheses?
- Polar aprotic solvents (e.g., CHCl₃, THF) stabilize intermediates at low temperatures (−10°C to 25°C). For example, LiAlH₄ reduction of lactams in THF at reflux (66°C) requires strict anhydrous conditions to prevent decomposition .
Methodological Considerations
- Data Contradiction Analysis : Compare SC-XRD results with computational models (DFT-optimized geometries) to validate bond lengths/angles. Discrepancies >0.02 Å may indicate disorder .
- Experimental Design : Use Design of Experiments (DoE) to optimize reaction parameters (e.g., temperature, catalyst loading) for high-yield, scalable syntheses .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
